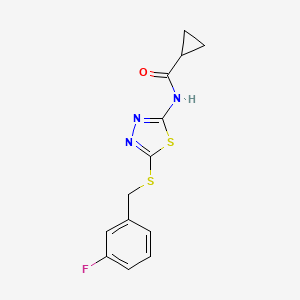![molecular formula C17H21N7O B2915571 6-Methyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2097917-33-2](/img/structure/B2915571.png)
6-Methyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-Methyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one” is a heterocyclic compound . It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Molecular Structure Analysis
The molecular structure of this compound involves a triazole ring fused with a pyridazine ring . The triazole ring contains two carbon and three nitrogen atoms, while the pyridazine ring contains four carbon and two nitrogen atoms . The compound also contains a piperidine ring, which is a six-membered ring with one nitrogen atom .科学的研究の応用
Antihistaminic Activity and Eosinophil Infiltration Inhibition
One significant application of derivatives of the mentioned compound includes their synthesis for antihistaminic activity and inhibitory effects on eosinophil infiltration. These derivatives, particularly those incorporating piperidine or piperazine with a benzhydryl group, have demonstrated both antihistaminic activity and an ability to inhibit eosinophil chemotaxis, which is crucial in the development of therapeutic agents for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Anti-Diabetic Drug Development
Derivatives of this compound have also been explored for their potential as anti-diabetic medications. Through the inhibition of the Dipeptidyl peptidase-4 (DPP-4) enzyme, certain triazolo-pyridazine-6-yl-substituted piperazines have shown significant insulinotropic activities, highlighting their potential in the development of new treatments for diabetes (Bindu et al., 2019).
Antimicrobial and Antifungal Applications
A series of novel thiazolo-triazolo-pyridine derivatives, including those with the mentioned structural framework, have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown significant biological activity against various microorganisms, indicating their potential in the development of new antimicrobial and antifungal agents (Suresh et al., 2016).
Cancer Immunotherapeutic and Antifibrotic Agents
Specific derivatives of this compound have been identified as highly potent, selective, and orally bioavailable inhibitors of the TGF-β type I receptor kinase. These inhibitors, like EW-7197, exhibit potential as cancer immunotherapeutic and antifibrotic agents due to their ability to modulate the TGF-β pathway, a critical target in cancer and fibrotic diseases (Jin et al., 2014).
Synthesis and Structural Analysis
Further research into this chemical structure involves the synthesis and detailed structural analysis, including Density Functional Theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks. These studies provide insights into the molecular properties, stability, and potential interactions of the compound, contributing to the broader understanding of its utility in various scientific applications (Sallam et al., 2021).
特性
IUPAC Name |
6-methyl-2-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O/c1-12-3-6-17(25)23(20-12)11-14-7-9-22(10-8-14)16-5-4-15-19-18-13(2)24(15)21-16/h3-6,14H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBPAVOBJVFGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C3=NN4C(=NN=C4C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Chlorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2915490.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide](/img/structure/B2915494.png)

![2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2915497.png)
![1-(4-bromophenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2915498.png)

![Tert-butyl N-[(3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate](/img/structure/B2915501.png)


![N-allyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2915507.png)
![N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2915508.png)
![5-(benzylthio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2915510.png)
![1-Phenethyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2915511.png)